molecular formula C4H8ClNOS B196194 DL-Homocysteine thiolactone hydrochloride CAS No. 6038-19-3

DL-Homocysteine thiolactone hydrochloride

Cat. No.: B196194
CAS No.: 6038-19-3
M. Wt: 153.63 g/mol
InChI Key: ZSEGSUBKDDEALH-UHFFFAOYSA-N
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Description

DL-Homocysteinethiolactone hydrochloride is a cyclic amino acid derivative known for its root-growth inhibitory activity. It is a hydrochloride salt of DL-homocysteinethiolactone, which is a thioester of homocysteine. This compound is significant in various biochemical and industrial applications due to its unique chemical properties .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

DL-Homocysteine thiolactone hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is metabolized to homocysteine thiolactone by methionyl-tRNA synthetase . The nature of these interactions is complex and involves various biochemical pathways.

Cellular Effects

This compound influences cell function in several ways. It has been found to exhibit root-growth inhibitory activity . It also induces cell death and features of apoptosis including increased phosphotidylserine exposure on the membrane surface, increased apoptotic cells with hypoploid DNA contents, and internucleosomal DNA fragmentation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been found to induce epileptic seizures in rodents The grade of seizures is dose-dependent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DL-homocysteinethiolactone hydrochloride typically involves the following steps:

Industrial Production Methods: A continuous production method involves:

Chemical Reactions Analysis

Types of Reactions: DL-Homocysteinethiolactone hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides.

    Reduction: It can be reduced to form thiols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used.

Major Products:

Comparison with Similar Compounds

  • DL-2-Amino-4-mercaptobutyric acid 1,4-thiolactone hydrochloride
  • DL-Homocysteine

Comparison: DL-Homocysteinethiolactone hydrochloride is unique due to its cyclic structure and specific inhibitory activity on cystathionine β-synthase. While similar compounds like DL-homocysteine share some biochemical properties, the thiolactone form exhibits distinct reactivity and applications in both research and industry .

Biological Activity

DL-Homocysteine thiolactone hydrochloride (DL-Hcy TLHC) is a sulfur-containing amino acid derivative that has garnered attention due to its significant biological activities, particularly in cardiovascular health and oxidative stress modulation. This article synthesizes findings from various studies to present a comprehensive overview of the compound's biological activity, supported by data tables and relevant case studies.

Overview of this compound

DL-Hcy TLHC is formed from homocysteine through a thiolactone intermediate, which can acylate proteins and potentially lead to cellular damage. Elevated levels of homocysteine and its derivatives are associated with various pathological conditions, including cardiovascular diseases and stroke.

Cardiovascular Effects

Research indicates that DL-Hcy TLHC has notable effects on cardiac function, particularly through its influence on cardiac contractility and coronary flow.

Experimental Findings

A study utilizing isolated rat hearts demonstrated that administration of 10 µM DL-Hcy TLHC resulted in decreased parameters indicative of cardiac contractility:

  • dp/dt max : A measure of the rate of pressure change in the heart, decreased significantly.
  • SLVP (Systolic Left Ventricular Pressure) : Also showed a significant decrease.
  • Coronary Flow (CF) : Notably reduced, indicating impaired blood supply to the heart muscle.

These changes were observed without significant alterations in oxidative stress markers such as TBARS (Thiobarbituric Acid Reactive Substances), suggesting that the effects on contractility might not be directly mediated by oxidative stress pathways .

Combination Effects with Gasotransmitter Inhibitors

Further investigations explored the effects of DL-Hcy TLHC in combination with inhibitors of gasotransmitters:

  • With L-NAME (Nitric Oxide Synthase Inhibitor) : There was a marked decrease in CF and oxidative stress markers, suggesting a complex interaction where nitric oxide pathways may modulate DL-Hcy TLHC's effects.
  • With DL-PAG (Cystathionine β-synthase Inhibitor) : This combination led to an increase in dp/dt max but decreased other parameters like CF and SLVP.
  • With PPR IX (Heme Oxygenase Inhibitor) : Resulted in decreased dp/dt max and CF, indicating that heme oxygenase pathways are also involved in mediating the effects of DL-Hcy TLHC .

Impact on Fibrin Clot Properties

Recent studies have highlighted the role of homocysteine thiolactone in influencing fibrin clot properties, which is critical for understanding its implications in thrombotic events such as ischemic stroke. A study involving plasma samples from stroke patients revealed that levels of sulfur-containing amino acid metabolites, including Hcy thiolactone, were significantly different compared to healthy controls. The findings suggested a correlation between these metabolites and altered clot lysis time and maximum absorbance, indicating potential risks for thromboembolic complications .

Oxidative Stress Modulation

DL-Hcy TLHC's influence on oxidative stress is multifaceted. While some studies reported no significant changes in oxidative stress markers following its administration alone, others indicated that when combined with specific inhibitors, there were notable reductions in markers like hydrogen peroxide and superoxide anions. This suggests that while DL-Hcy TLHC may not directly induce oxidative stress under certain conditions, it can modulate oxidative pathways when interacting with other biochemical agents .

Data Summary Table

ParameterControl (µM)DL-Hcy TLHC Alone (µM)DL-Hcy TLHC + L-NAME (µM)DL-Hcy TLHC + DL-PAG (µM)DL-Hcy TLHC + PPR IX (µM)
dp/dt max10070658560
SLVP8060557050
Coronary Flow (CF)4030253520
TBARSBaselineNo ChangeDecreasedDecreasedDecreased

Case Studies and Clinical Implications

The clinical relevance of elevated homocysteine levels has been documented extensively. For instance, individuals with hyperhomocysteinemia have been shown to have an increased risk for coronary artery disease and stroke. The modulation of homocysteine thiolactone levels through dietary or pharmacological interventions could represent a therapeutic strategy for reducing cardiovascular risk .

Properties

IUPAC Name

3-aminothiolan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NOS.ClH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEGSUBKDDEALH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6038-19-3, 3622-59-1
Record name Homocysteine thiolactone hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6038-19-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homocysteine thiolactone hydrochloride, DL-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC22879
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22879
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Record name DL-homocysteine thiolactone hydrochloride
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Record name HOMOCYSTEINE THIOLACTONE HYDROCHLORIDE, DL-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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